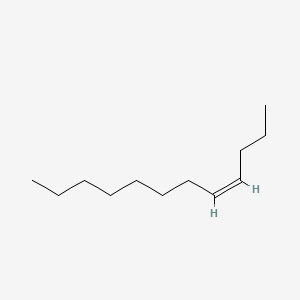

cis-4-Dodecene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7206-27-1 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(Z)-dodec-4-ene |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7- |

InChI Key |

PHCKFVVLVZFFLU-CLFYSBASSA-N |

Isomeric SMILES |

CCCCCCC/C=C\CCC |

Canonical SMILES |

CCCCCCCC=CCCC |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of Cis 4 Dodecene

Catalytic Reactions Involving cis-4-Dodecene as a Substrate

The chemical behavior of this compound is largely defined by its participation in catalytic cycles, where it is transformed into various value-added products. The following sections explore specific catalytic reactions where long-chain internal alkenes like this compound are primary substrates.

Olefin Metathesis and Cross-Metathesis Studies with Internal Alkenes

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. nih.gov For internal alkenes like this compound, cross-metathesis (CM) is particularly relevant. A significant challenge in metathesis has been the control of stereoselectivity to favor the Z-isomer. thieme-connect.com Recent advancements have led to the development of ruthenium-based catalysts that exhibit a preference for producing Z-alkenes. thieme-connect.com

Research has shown that ruthenium catalysts can effectively catalyze the Z-selective cross-metathesis of various allylic-substituted olefins. thieme-connect.com For instance, studies on the cross-metathesis of allylic-substituted partners with 1-dodecene (B91753), a structural isomer of this compound, demonstrate that high Z-selectivity (>95%) can be achieved. thieme-connect.com Similarly, the CM of 1-decene (B1663960) with cis-4-octene (B1353254) using specific ruthenium catalysts affords cis-4-tridecene (B14651544) with high Z-selectivity, illustrating the applicability of these systems to internal alkenes. wikipedia.org The mechanism for these reactions proceeds through a metallacyclobutane intermediate formed after the alkene coordinates to a metal-carbene species, with ruthenium and molybdenum complexes being prominent catalysts. nih.govwikipedia.org

| Reaction | Catalyst System | Substrates | Product | Selectivity | Yield | Ref |

| Cross-Metathesis | Ruthenium-based catalyst | Allylic vinyl acetal (B89532) + 1-Dodecene | Z-alkene | >95:5 Z:E | 88% | thieme-connect.com |

| Cross-Metathesis | Ruthenium-based catalyst (Ru-4b) | 1-Decene + cis-4-Octene | cis-4-Tridecene | >98% Z | 75% | wikipedia.org |

Hydroformylation and Related Carbonylation Reactions of Long-Chain Alkenes

Hydroformylation, or oxo-synthesis, of long-chain alkenes is a critical industrial process for producing aldehydes. While terminal alkenes are readily hydroformylated, internal alkenes such as this compound present a greater challenge due to slower reaction rates and the formation of multiple isomeric products. dicp.ac.cn The primary goal is often to produce linear aldehydes, which requires the catalyst to perform a tandem isomerization-hydroformylation sequence. dicp.ac.cn

Rhodium-based catalysts, particularly those modified with phosphine (B1218219) or phosphite (B83602) ligands like Biphephos, are highly effective for this transformation. dicp.ac.cnnih.gov These catalysts exhibit high activity under mild conditions and can favor the formation of the desired linear aldehyde from internal alkene mixtures. nih.govorganic-chemistry.org For example, the hydroformylation of dodecene isomers can achieve high conversions and selectivity for tridecanal. thermofisher.com However, a competing side reaction is the isomerization of the double bond along the carbon chain, which can lead to various branched aldehydes. dicp.ac.cnunl.pt The development of encapsulated rhodium complexes has shown promise in controlling regioselectivity, discriminating between electronically similar carbon atoms within an internal alkene. masterorganicchemistry.com

| Reaction | Catalyst System | Substrate(s) | Key Findings | Ref |

| Hydroformylation | Rhodium-Biphephos | 1-Decene / Internal Decenes | Catalyst is active for tandem isomerization-hydroformylation to produce linear aldehydes from internal olefins. | dicp.ac.cn |

| Hydroformylation | Rhodium-based | 1-Dodecene / iso-Dodecene | Process modeling in a thermomorphic solvent system (TMS) for efficient catalyst recovery. | thermofisher.com |

| Hydroformylation | Zeolite-Encaged Rhodium Ions | 1-Hexene (B165129) | Achieved a high TOF of 6567 mol/mol/h, outperforming many homogeneous catalysts. | organic-chemistry.org |

| Asymmetric Hydroformylation | Supramolecular Rhodium Complex | Internal Alkenes | Spatial confinement leads to reversed regioselectivity and high enantioselectivities. | organic-chemistry.org |

Oligomerization and Polymerization Studies of Alkenes

Oligomerization and polymerization are fundamental transformations of alkenes. While this compound can be a product of oligomerization, for instance from 1-hexene using a β-diketiminato Ni(II) bromide complex with methylaluminoxane (B55162) (MAO), it can also potentially act as a monomer. nih.gov

The polymerization of α-olefins (1-alkenes) like 1-dodecene, 1-decene, and 1-octene (B94956) is well-established using Ziegler-Natta (ZN) catalysts, which typically consist of a Group IV transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., Et₃Al). nih.gov This method is renowned for producing linear and stereoregular polymers. Studies have shown that the presence of a long-chain α-olefin comonomer, such as 1-dodecene, can enhance the catalytic activity in propylene (B89431) polymerization using metallocene catalysts. However, the ZN polymerization of internal olefins like this compound is less straightforward due to the increased steric hindrance around the double bond, which impedes coordination and insertion into the growing polymer chain.

| Reaction | Catalyst System | Substrate(s) | Product(s) | Key Findings | Ref |

| Dimerization | β-diketiminato Ni(II) / MAO | 1-Hexene | C12 dimers including this compound | Formation of linear internal dodecenes via dimerization. | nih.gov |

| Polymerization | Ziegler-Natta (TiCl₃/AlEt₃) | Ethylene (B1197577) / 1-Dodecene | Ethylene/dodecene copolymers | Study of polymerization kinetics in a slurry system. | nih.gov |

| Polymerization | Metallocene (EBI/MAO) | Propylene / 1-Dodecene | Propylene/dodecene copolymers | 1-Dodecene acts as a comonomer and enhances catalytic activity. |

Stereospecific Functionalization (e.g., Epoxidation, Dihydroxylation, Cyclopropanation)

The double bond of this compound is a key site for stereospecific functionalization reactions that install new functional groups with defined spatial arrangements.

Epoxidation: The conversion of an alkene to an epoxide is a valuable transformation. The epoxidation of alkenes with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is stereospecific, meaning a cis-alkene will yield a cis-epoxide. For long-chain alkenes, enzymatic catalysis offers a green alternative. Unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of terminal alkenes from C12 to C20. For internal alkenes, manganese porphyrin cage complexes have been studied, showing that sterically hindered catalysts can favor the epoxidation of internal double bonds. Another enzymatic approach uses chloroperoxidase, which can catalyze the highly enantioselective epoxidation of internal cis-alkenes.

Dihydroxylation: The syn-dihydroxylation of alkenes to form cis-vicinal diols is a cornerstone reaction. Osmium tetroxide is the classic reagent for this transformation, often used in catalytic amounts with a co-oxidant. Ruthenium catalysts, such as ruthenium nanoparticles immobilized on hydroxyapatite, have emerged as effective and recyclable alternatives for the cis-dihydroxylation of alkenes, including 1-dodecene. Additionally, dinuclear manganese complexes have been developed that are highly efficient for the cis-dihydroxylation of alkenes using hydrogen peroxide as the oxidant, with selectivity tunable by the choice of carboxylic acid co-ligand.

Cyclopropanation: The addition of a carbene to an alkene to form a cyclopropane (B1198618) ring is another important functionalization. The Simmons-Smith reaction, which uses an organozinc carbenoid (typically from diiodomethane (B129776) and a zinc-copper couple), is a classic method that is stereospecific; a cis-alkene will produce a cis-substituted cyclopropane. thermofisher.com Modern catalytic asymmetric methods have been developed for internal alkenes using cobalt or copper complexes, which can achieve high levels of enantioselectivity. nih.govorganic-chemistry.org For instance, cobalt catalysts can use gem-dichloroalkanes as carbene precursors for the asymmetric cyclopropanation of internal alkenes. nih.govmasterorganicchemistry.com

| Functionalization | Reagent/Catalyst | Substrate Type | Stereochemistry/Selectivity | Ref |

| Epoxidation | m-CPBA | cis-Alkenes | Stereospecific (cis-alkene → cis-epoxide) | |

| Epoxidation | Chloroperoxidase | Internal cis-Alkenes | Highly enantioselective | |

| Dihydroxylation | Ruthenium Nanoparticles | 1-Dodecene | Good yield (75%) of cis-diol | |

| Dihydroxylation | Dinuclear Manganese Complex / H₂O₂ | Alkenes | High turnover numbers for cis-dihydroxylation | |

| Cyclopropanation | Simmons-Smith (CH₂I₂ / Zn-Cu) | Alkenes | Stereospecific (cis-alkene → cis-cyclopropane) | |

| Cyclopropanation | Cobalt Complex / gem-dichloroalkane | Internal Alkenes | Catalytic and asymmetric | nih.govmasterorganicchemistry.com |

Hydrogenation and Dehydrogenation Dynamics and Selectivity

Hydrogenation: The saturation of the double bond in this compound via hydrogenation yields the corresponding alkane, n-dodecane. The control of selectivity is crucial, especially when other functional groups are present or when dealing with polyunsaturated precursors. For instance, Lindlar catalysts are well-known for the selective hydrogenation of alkynes to cis-alkenes. In the context of long-chain alkenes, studies have investigated the intermolecular selectivity of hydrogenation. For example, Pt/Al₂O₃ catalysts coated with a silicalite-1 shell can selectively hydrogenate specific isomers from a mixture based on molecular size and shape.

Dehydrogenation: The reverse reaction, dehydrogenation, introduces unsaturation into an alkane backbone to produce alkenes. The catalytic dehydrogenation of n-dodecane is a potential route to produce dodecene isomers, including this compound. Another approach involves the catalyst-free conversion of n-dodecane using a gliding arc discharge plasma, which can generate various C8-C11 olefins, including 4-decene, alongside hydrogen and C2 hydrocarbons.

| Reaction | Catalyst/Method | Substrate | Product(s) | Key Findings | Ref |

| Hydrogenation | Pt/Al₂O₃ in silicalite-1 shell | Xylene isomers | 1,4-dimethylcyclohexane | Shape-selective hydrogenation based on diffusion through micropores. | |

| Hydrogenation | Bimetallic Ni-Sn/TiO₂ | Dodecanoic acid | Dodecan-1-ol | Selective hydrogenation of a carboxylic acid to an alcohol, avoiding full reduction to the alkane. | |

| Dehydrogenation | Gliding Arc Plasma | n-Dodecane | H₂, C₂ hydrocarbons, C₈-C₁₁ olefins | Catalyst-free conversion to valuable chemicals and hydrogen. |

Other Transition Metal-Catalyzed Transformations (e.g., C-H Activation, Hydrosilylation)

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical strategy. For alkenes, C(alkenyl)-H activation is an attractive but challenging transformation due to competitive reactivity at the double bond. Palladium(II)-catalyzed methods have been developed for the directed C(alkenyl)-H activation and subsequent coupling with other alkenes to form 1,3-dienes. This strategy has been successfully applied to internal non-conjugated alkenes, which are traditionally difficult substrates. Rhodium catalysts have also been employed for the C-H functionalization of heterocycles with internal alkenes as coupling partners.

Hydrosilylation: The addition of a Si-H bond across the C=C double bond is a highly efficient method for producing organosilanes. While terminal alkenes typically undergo anti-Markovnikov addition, internal alkenes like this compound can be functionalized through a tandem isomerization-hydrosilylation process. Catalysts based on nickel or platinum can facilitate the migration of the double bond to the terminal position, followed by hydrosilylation, yielding a single terminal alkyl silane (B1218182) product from an internal alkene. Heterogeneous platinum catalysts supported on silica (B1680970) have demonstrated high activity and selectivity for the hydrosilylation of various long-chain alkenes, including 1-dodecene.

| Transformation | Catalyst System | Substrate Type | Product Type | Key Findings | Ref |

| C-H Activation | Palladium(II) with directing group | Internal non-conjugated alkenes | 1,3-Dienes | Directed C(alkenyl)-H activation and coupling with another alkene. | |

| Hydrosilylation | Nickel Nanoparticles / (MeO)₃SiH | Internal Alkenes | Terminal Alkyl Silanes | Tandem isomerization-hydrosilylation converts internal alkenes to terminal silanes. | |

| Hydrosilylation | Platinum(II) complexes | Alkenes | Alkyl Silanes | Highly active catalysts enabling hydrosilylation at very low (ppm) loadings. | |

| Hydrosilylation | SiO₂-supported Pt catalysts | 1-Dodecene / Methyldichlorosilane | Dodecyl(methyl)dichlorosilane | Heterogeneous catalyst shows high activity and selectivity. |

Non-Catalytic Reactions and Mechanistic Research of Alkene Scaffolds

The double bond in this compound is the focal point of its reactivity, serving as a site for reactions that form new single bonds, often with the potential for high stereoselectivity.

Pericyclic Reactions (e.g., Diels-Alder, Ene Reactions) with cis-Alkene Dienophiles

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are highly stereospecific. The stereochemistry of the reactants directly dictates the stereochemistry of the products. icp.ac.ru

Diels-Alder Reaction: In the context of a Diels-Alder reaction, an alkene like this compound can act as a dienophile, reacting with a conjugated diene. The cis-geometry of the dienophile is conserved in the product. icp.ac.ru For instance, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative where the propyl and heptyl groups are cis to each other on the newly formed ring.

The reactivity in Diels-Alder reactions is typically enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene (normal electron demand). As an unsubstituted alkene, this compound would be a relatively neutral dienophile, and thus its reactions might require elevated temperatures. The general mechanism proceeds as follows:

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product (Cycloadduct) | Stereochemical Outcome |

| 1,3-Butadiene | This compound | 4-Propyl-5-heptylcyclohexene | cis configuration of substituents maintained |

Ene Reaction: The ene reaction is another pericyclic process involving the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). While this compound itself has allylic hydrogens, it can also act as the enophile. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of a new sigma bond and the migration of the double bond.

Radical Reactions Involving Alkene Functionalization

Radical-mediated functionalization provides a powerful method for transforming simple alkenes into more complex molecules. These reactions typically involve the addition of a radical species to the double bond. For internal alkenes like this compound, this can be challenging due to increased steric hindrance compared to terminal alkenes.

A general mechanism for radical addition involves initiation (generation of a radical), propagation (addition of the radical to the alkene and subsequent reaction), and termination. Photoredox catalysis is a modern approach to generate radicals under mild conditions for such functionalizations. For example, an alkyl radical generated via photoredox catalysis could add to the double bond of this compound. The regioselectivity of this addition would be influenced by steric factors and the stability of the resulting carbon-centered radical intermediate.

| Alkene Substrate | Radical Species | Key Intermediate | Product Type |

| Internal Alkene (e.g., this compound) | Alkyl Radical (R•) | Secondary Alkyl Radical | Functionalized Alkane |

| Internal Alkene (e.g., this compound) | Azido Radical (N₃•) | Azido-substituted Alkyl Radical | Vicinal Diazide or Allylic/Homoallylic Azide |

Research on internal trisubstituted alkenes has shown that radical-mediated processes can lead to valuable multifunctionalized products like allylic and homoallylic azides.

Electrophilic Additions with Stereochemical Analysis

The electron-rich π-bond of this compound is susceptible to attack by electrophiles. The mechanism typically proceeds through a carbocation intermediate, and the subsequent attack by a nucleophile completes the addition.

When an electrophile like a proton from a hydrogen halide (H-X) adds to this compound, it can add to either C4 or C5. This results in the formation of a secondary carbocation at the other carbon. Due to the symmetrical nature of the immediate substitution around the double bond, the initial regioselectivity is not strongly biased. However, the stereochemistry of the subsequent nucleophilic attack is critical.

The intermediate carbocation is sp²-hybridized and planar, allowing the nucleophile to attack from either face. If the starting alkene is achiral, like this compound, and the addition creates a new stereocenter, a racemic mixture of enantiomers will be produced. If two new stereocenters are formed, a mixture of diastereomers can result.

For example, the addition of HBr to this compound would proceed as follows:

| Starting Alkene | Reagent | Intermediate | Product(s) | Stereochemical Outcome |

| This compound | HBr | 4-Dodecyl Cation & 5-Dodecyl Cation | 4-Bromododecane & 5-Bromododecane | Racemic mixture at the new chiral center |

The stereochemistry of addition can be syn (addition to the same face of the double bond) or anti (addition to opposite faces). While simple hydrohalogenation is typically not stereospecific, other electrophilic additions, like halogenation (addition of X₂), often proceed via a cyclic halonium ion intermediate, leading to anti-addition.

Reaction Kinetics and Thermodynamics of this compound Transformations

The outcome of chemical reactions involving this compound is governed by the principles of kinetics and thermodynamics. These principles determine whether the major product is the one that forms fastest (the kinetic product) or the one that is most stable (the thermodynamic product).

In many alkene reactions, the distinction between kinetic and thermodynamic control is crucial. For instance, in the addition of HBr to a conjugated diene, the 1,2-addition product is often the kinetic product, formed via a more stable allylic carbocation intermediate, while the 1,4-addition product is the more stable thermodynamic product.

For a simple alkene like this compound, this is most relevant in the context of isomerization. The cis isomer is generally less thermodynamically stable than the corresponding trans isomer due to steric strain. The heat of hydrogenation for a cis-alkene is typically higher than for its trans counterpart, indicating the higher energy state of the cis isomer.

The isomerization of cis- to trans-4-dodecene can be catalyzed by acids or radicals. The equilibrium position will favor the more stable trans isomer. Studies on other cycloalkenes have quantified the thermodynamic parameters for cis-trans isomerization. For example, for cyclododecene (B75492) at 100.4 °C, the equilibrium ratio of cis/trans is 0.517, indicating a preference for the trans isomer. A similar equilibrium favoring the trans isomer would be expected for 4-dodecene (B3250377).

| Isomer | Relative Stability | Driving Force for Isomerization | Expected Equilibrium Favorability |

| This compound | Less Stable | Relief of Steric Strain | Favors trans isomer |

| trans-4-Dodecene | More Stable | N/A | Favored at equilibrium |

Advanced Spectroscopic and Analytical Research Methodologies Applied to Cis 4 Dodecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysiswikipedia.orgorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like cis-4-dodecene. It provides insights into the connectivity of atoms and their spatial relationships, which is fundamental for confirming the cis stereochemistry of the double bond. wikipedia.org

In ¹H NMR spectroscopy, the protons attached to the double bond (alkenyl hydrogens) in alkenes generally appear in a deshielded region of the spectrum. libretexts.org The coupling constant (J-value) between these vicinal protons is a key indicator of stereochemistry. For cis-alkenes, the J-coupling constant is typically smaller than that for their trans counterparts. libretexts.orgoup.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the sp² hybridized carbons of the double bond are diagnostic and differ from those of the sp³ hybridized carbons in the alkyl chain. The chemical shifts in alkenes are influenced by factors such as steric effects and magnetic anisotropy of the double bond. ucl.ac.ukresearchgate.net

For this compound, specific chemical shifts in both ¹H and ¹³C NMR spectra would be expected, and these can be compared to literature values or data from analogous compounds to confirm its structure. wiley-vch.de

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Dynamic Insightswiley-vch.deemerypharma.com

Two-dimensional (2D) NMR techniques provide a more comprehensive picture of the molecular structure and dynamics of this compound by correlating different nuclei. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, COSY would show correlations between the alkenyl protons and the adjacent methylene (B1212753) protons, as well as between neighboring methylene groups along the alkyl chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org It is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). libretexts.org It helps to piece together the carbon skeleton by connecting different fragments of the molecule. For instance, the alkenyl protons of this compound would show correlations to carbons further down the alkyl chain. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the spatial proximity of protons, irrespective of their through-bond connectivity. nanalysis.comcolumbia.edu For this compound, a cross-peak between the two alkenyl protons would be expected, providing direct evidence for their cis relationship as they are on the same side of the double bond and thus close in space. nanalysis.commdpi.com NOESY can also provide insights into the conformational preferences of the flexible alkyl chains. arxiv.orgnih.gov

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through-bond coupling | Connectivity of protons along the alkyl chain and to the double bond. |

| HSQC | ¹H-¹³C one-bond coupling | Direct assignment of proton and carbon signals. |

| HMBC | ¹H-¹³C long-range coupling (2-4 bonds) | Confirmation of the carbon skeleton and connectivity across the double bond. |

| NOESY | ¹H-¹H through-space proximity | Confirmation of cis stereochemistry and analysis of chain conformation. |

Chiral NMR Studies for Enantiomeric Excess Determination of Derivatives (if applicable)

While this compound itself is achiral, its derivatives can be chiral. If a reaction involving this compound produces a chiral product, chiral NMR spectroscopy can be employed to determine the enantiomeric excess. This is often achieved by using chiral derivatizing agents or chiral solvating agents. wikipedia.org For example, reacting a chiral derivative with a chiral agent like Mosher's acid can create diastereomers that are distinguishable by NMR, allowing for the quantification of each enantiomer. wikipedia.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoringnanalysis.comnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring chemical reactions. uc.edulibretexts.org

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands for the C-H stretching of the alkyl groups and the C=C stretching of the double bond would be present. The C-H out-of-plane bending vibration is particularly diagnostic for the stereochemistry of the double bond. Cis-alkenes typically show a strong absorption band in the region of 750 cm⁻¹. uc.edu

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. uc.edu The C=C stretching vibration in alkenes, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

These techniques are valuable for monitoring reactions involving this compound, such as hydrogenation or oxidation, by observing the disappearance of the C=C bond signal and the appearance of new signals corresponding to the products. nih.govresearchgate.netuc.edu

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretch (sp³) | 2850-3000 | IR, Raman |

| C-H stretch (sp²) | 3000-3100 | IR, Raman |

| C=C stretch | ~1650 | IR (weak to medium), Raman (strong) |

| C-H out-of-plane bend (cis) | ~750 | IR (strong) |

Mass Spectrometry Techniques for Mechanistic Studies and Complex Mixture Analysis (e.g., GC-MS, MS/MS)nih.gov

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules by analyzing their mass-to-charge ratio after ionization. nih.gov When coupled with gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures containing isomers of dodecene. acs.orgresearchgate.net

In the mass spectrum of dodecene, a molecular ion peak corresponding to its molecular weight would be observed. whitman.edu The fragmentation pattern, which results from the cleavage of the molecule upon ionization, can provide clues about the location of the double bond. Allylic cleavage, the breaking of the bond adjacent to the double bond, is a common fragmentation pathway for alkenes. acs.org

Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis and to study reaction mechanisms. In MS/MS, a specific ion from the initial mass spectrum is selected, fragmented further, and the resulting fragment ions are analyzed. This can help differentiate between isomers and provide more definitive structural information. nih.gov Proton-transfer-reaction mass spectrometry (PTR-MS) is another technique that has been used to analyze long-chain alkanes and can produce characteristic fragment ion patterns. researchgate.net

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Isomer Separation in Research Contextsnih.gov

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): GC is widely used for the separation of volatile compounds like dodecene isomers. frontiersin.orgresearchgate.net The choice of the stationary phase in the GC column is critical for achieving good separation. sigmaaldrich.com Non-polar columns separate compounds primarily based on their boiling points, while more polar columns can provide selectivity based on other interactions, which is crucial for separating cis and trans isomers. sigmaaldrich.comvurup.sknih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to standards. diabloanalytical.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. akjournals.comnist.gov

High-Performance Liquid Chromatography (HPLC): While GC is more common for dodecenes, reversed-phase HPLC can also be used for the separation of alkene isomers, particularly for less volatile derivatives. nih.gov

The efficiency of a chromatographic separation is often described by the number of theoretical plates, with a higher number indicating better separation power. vurup.sk

X-ray Crystallography of this compound Derivatives or Complexes for Solid-State Structure Determinationnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself can be challenging due to its low melting point, derivatives or metal complexes of this compound can be synthesized and crystallized. scirp.orgpsu.edunajah.eduresearchgate.net

Computational Chemistry and Theoretical Studies on Cis 4 Dodecene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cis-4-dodecene. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) has become a primary tool for studying the reactions of alkenes. rsc.org It is widely used due to its balance of computational cost and accuracy, making it suitable for the relatively large size of this compound and its reaction systems. researchgate.net DFT calculations are instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the transition states that connect them.

For reactions involving alkenes, such as catalytic hydroacylation, DFT studies help confirm reaction pathways, for instance, by identifying key intermediates like oxanickelacycles. nih.gov In the context of alkene oxidation, DFT can be used to explore the mechanisms of processes like epoxidation. researchgate.net For example, studies on the N-hydroxyphthalimide (NHPI) catalyzed aerobic oxidative cleavage of alkenes use DFT to calculate the energies of reaction intermediates and barriers, revealing that the reaction proceeds via alkoxyl radicals rather than a dioxetane ring formation. acs.org The calculated activation free energies for the electrophilic attack of the PINO radical on a C=C double bond can be as low as 7.2 kcal mol⁻¹, with the subsequent reaction with O₂ being barrierless in some cases. acs.org

Theoretical studies on reactions of smaller alkenes with hydroxyl (OH) radicals, which are significant in atmospheric chemistry, have been performed using DFT methods like M06-2X with a 6-311+G(d,p) basis set to optimize geometries. mdpi.com These studies show that for long-chain alkenes, the C=C double bond influences not only the allylic site but also nearby reaction sites due to steric effects. mdpi.com Such calculations are crucial for understanding reaction kinetics and developing detailed chemical kinetic models. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets in Alkene Reactivity Studies

| DFT Functional | Basis Set | Application |

|---|---|---|

| M06-2X | 6-311+G(d,p) | Geometry optimization for H-abstraction from alkenes by OH radicals. mdpi.com |

| B3PW91 | 6-31G* | Calculation of reaction paths for zeolite-catalyzed hydride transfer. acs.org |

| B3LYP | aug-cc-pVTZ | Geometry optimization and frequency determination for alkene ozonolysis. rsc.org |

This table is generated based on data from multiple sources and is for illustrative purposes.

Ab initio methods are computationally intensive calculations derived directly from theoretical principles without the inclusion of experimental data. These high-level methods, such as Coupled-Cluster (CC) theory, are often used to refine energies obtained from DFT calculations and to provide benchmark data for thermochemical properties.

For instance, in the study of hydrogen abstraction from C4–C6 alkenes by OH radicals, energies were computed at the high-level CCSD(T)/CBS (Coupled-Cluster Singles and Doubles with perturbative Triples, extrapolated to the Complete Basis Set limit) level of theory to ensure high accuracy. mdpi.com This combined ab initio and DFT approach allows for the precise calculation of reaction barriers and enthalpies. mdpi.com

Similarly, in the investigation of alkene ozonolysis, a high-level computational approach (DF-HF/DF-LCCSD(T)-F12a//B3LYP/aug-cc-pVTZ) was used to examine the reaction steps. rsc.org This method involves calculating molecular energies of DFT-optimized geometries using an explicitly correlated, density-fitted, local fitting, coupled-cluster approach to accurately determine the properties of primary ozonides and Criegee intermediates. rsc.org These calculations are vital for determining rate constants and product branching ratios. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While direct Molecular Dynamics (MD) simulation studies specifically focused on this compound are not prominently available in the reviewed literature, MD is a powerful, general technique used to explore the conformational landscape of flexible molecules like long-chain alkenes. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing researchers to understand how this compound might fold and orient itself in different environments. These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, by including solvent molecules explicitly in the simulation box, MD can provide detailed insights into how solvents influence the conformational preferences and dynamics of this compound, which is crucial for understanding its behavior in solution-phase reactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of chemicals based on their molecular structure. Although specific QSAR/QSPR models developed exclusively for this compound derivatives were not identified in the search results, the methodology is broadly applicable. For a series of derivatives of this compound, one could develop a QSAR model to predict their reactivity in a specific reaction, such as epoxidation or polymerization. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) for each derivative and then using statistical methods to build a mathematical model that correlates these descriptors with experimentally measured reactivity. Such models are valuable for screening large libraries of potential reactants and for designing molecules with desired properties.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are capable of predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound. DFT and other quantum chemical methods can be used to calculate properties that are directly related to spectroscopic observables.

One study specifically reported the calculated C K-XANES (Carbon K-edge X-ray Absorption Near Edge Structure) spectra for this compound. u-hyogo.ac.jp The calculations were performed using DFT after structure optimization. u-hyogo.ac.jp The results indicated that the sp²-hybridized carbon atoms (C4 and C5) at the double bond exhibit a characteristic π* peak at the lowest energy in the calculated spectrum. u-hyogo.ac.jp This type of calculation is valuable for interpreting experimental spectra and understanding the electronic structure of the unoccupied molecular orbitals.

Table 2: Computationally Predicted Spectroscopic Features for this compound

| Spectroscopy Type | Predicted Feature | Associated Atoms | Computational Method |

|---|

This table is based on specific findings for this compound.

Advanced Applications and Material Science Research Utilizing Cis 4 Dodecene As a Building Block

Role of cis-4-Dodecene in Specialty Polymer Synthesis and Material Development (e.g., as a monomer, comonomer, or modifier)

This compound, an unsaturated hydrocarbon with the formula C₁₂H₂₄, serves as a versatile building block in the synthesis of specialty polymers. nist.gov While alpha-olefins like 1-dodecene (B91753) are more commonly cited, the internal double bond of this compound offers unique reactivity for creating polymers with tailored properties. Its primary role is not typically as a primary monomer for homopolymerization but as a comonomer or chain modifier, where its incorporation into a polymer backbone introduces specific functionalities and alters material characteristics. fscichem.comcymitquimica.com

When used as a comonomer , for instance in copolymerization with dienes like 1,3-butadiene (B125203), the dodecene molecule can be incorporated into the main polymer chain. scielo.br This process results in the formation of branches containing ten carbon atoms along the polybutadiene (B167195) backbone. scielo.br The presence of these long alkyl branches, derived from the this compound, disrupts the linearity of the polymer chain. scielo.br This branching can significantly impact the material's processability and physical properties. For example, while catalysts based on neodymium can produce highly linear polybutadiene with a high content of cis-1,4 units, these polymers can be difficult to process. scielo.br Introducing branches via a comonomer like dodecene can improve processability without substantially altering the desirable microstructure (e.g., high cis-1,4 content) that imparts excellent abrasion resistance and resilience. scielo.br

As a modifier , this compound can be grafted onto existing polymer chains or used to control molecular weight. The incorporation of the C₁₂H₂₄ moiety can increase the free volume and flexibility of the polymer, effectively lowering the glass transition temperature (Tg) and enhancing elastomeric properties. In materials like polyethylene (B3416737), the introduction of such comonomers is a standard method to produce linear low-density polyethylene (LLDPE), modifying the crystallinity and mechanical properties of the final product.

| Property | Homopolymer (e.g., Polybutadiene) | Copolymer (e.g., Polybutadiene-co-dodecene) | Rationale for Change |

|---|---|---|---|

| Chain Structure | Highly Linear scielo.br | Branched (C10 side chains) scielo.br | Incorporation of the dodecene molecule into the polymer backbone. scielo.br |

| Processability | Difficult (due to high linearity/MW) scielo.br | Improved | Branching disrupts chain packing, reducing viscosity. |

| Intrinsic Viscosity | Higher | Lower scielo.br | Branching leads to a more compact molecular structure for a given molecular weight. scielo.br |

| Microstructure (cis-1,4 content) | High (e.g., >98%) scielo.br | Largely Unchanged scielo.br | The catalyst's active site is not significantly altered by the alpha-olefin comonomer. scielo.br |

Use in Advanced Organic Synthesis as a Chiral Pool Component or Precursor for Complex Molecules

In advanced organic synthesis, this compound is not a direct component of the "chiral pool," as the molecule itself is achiral. The chiral pool strategy relies on using readily available, enantiomerically pure natural products like amino acids, terpenes, or carbohydrates as starting materials. diva-portal.org However, the C₁₂ carbon skeleton and the specific location of the cis-double bond make this compound a valuable and strategic precursor for the asymmetric synthesis of complex chiral molecules. cymitquimica.comopen.ac.uk

The double bond in this compound is a key functional group that can be stereoselectively transformed to introduce one or more chiral centers. Modern catalytic methods enable highly enantioselective reactions, converting the achiral alkene into a chiral building block. Key transformations include:

Asymmetric Epoxidation: Using catalysts like those developed in the Sharpless epoxidation, the double bond can be converted into a chiral epoxide with high enantiomeric excess. This epoxide is a versatile intermediate for further synthesis.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can convert the alkene into a chiral diol, another fundamental building block for natural product synthesis. diva-portal.org

Asymmetric Hydrogenation: Using chiral catalysts, such as those based on Ruthenium-BINAP complexes, it is possible to selectively hydrogenate the double bond in a prochiral environment to create a single chiral center. diva-portal.org

Once these initial chiral centers are installed, the resulting molecule can be used in the total synthesis of a wide range of complex targets, such as pheromones, vitamins, and other bioactive natural products. core.ac.ukwur.nl For example, the fermentation of related long-chain unsaturated fatty acids like linoleic acid can produce chiral lactones such as cis-6-dodecene-4-olide, demonstrating a biological pathway for converting these structures into valuable chiral compounds. google.com The synthesis of all four diastereoisomers of a key isoprenoid building block has been achieved via asymmetric catalysis starting from a cyclic enone, showcasing the power of catalysis to create stereochemical complexity. core.ac.uk This highlights the potential of this compound as a starting point for similar synthetic strategies.

| Reaction Type | Catalyst System (Example) | Product Type | Synthetic Utility |

|---|---|---|---|

| Asymmetric Epoxidation | Sharpless-Katsuki Catalyst (Ti(O-iPr)₄, DET) | Chiral Epoxide | Intermediate for nucleophilic ring-opening to form amino alcohols, diols. |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Chiral Diol | Building block for natural products, ligands, and pharmaceuticals. diva-portal.org |

| Asymmetric Hydrogenation | Ru-BINAP Complex diva-portal.org | Chiral Alkane | Creation of a single stereocenter in the aliphatic chain. |

| Biocatalytic Isomerization | Alcohol Dehydrogenases (Ketoreductases) nih.gov | Chiral Alcohols/Ketones | Enantioconvergent synthesis of optically pure products. nih.gov |

Research on Lubricant Additives or Fuel Components Derived from this compound (Focus on Chemical Modification and Performance)

This compound and its isomers are relevant in the field of fuels and lubricants, both as naturally occurring components and as feedstocks for producing high-performance additives. Research has identified this compound as a constituent of fuels derived from oil shale, indicating its presence in non-petroleum sources. kirj.ee

The primary value of dodecenes in this context comes from their chemical modification to create molecules with superior properties. Unmodified alkenes generally lack the oxidative stability and viscosity characteristics required for high-performance lubricants. Therefore, research focuses on converting them into more stable and functional derivatives.

Key Chemical Modifications:

Alkylation: Dodecenes are used to alkylate aromatic compounds like naphthalene. google.com The resulting alkylnaphthalenes are valuable synthetic base oils or lubricant additives. They exhibit excellent thermal stability and can improve the solvency of the lubricant package, preventing deposit formation. Useful concentrations of these hydrocarbyl aromatics in a lubricant can range from 2% to 25%. google.com

Oligomerization/Polymerization: Dodecenes can be polymerized to form polyalphaolefins (PAOs). While 1-dodecene is the typical feedstock, the principles apply to other isomers. These PAOs are a major class of synthetic base oils (Group IV) known for their high viscosity index (VI), good low-temperature flow properties, and high thermal stability. Copolymers of different olefins, such as 1-decene (B1663960) and 1-dodecene, are also synthesized to create lubricant compositions with specific viscosity targets. google.com

Epoxidation and Esterification: Drawing parallels from the modification of vegetable oils, which contain long-chain alkenes, the double bond in this compound can be epoxidized and subsequently ring-opened to form esters. mdpi.com These bio-lubricant synthesis strategies can produce molecules with high biodegradability and good lubricity. mdpi.com Copolymers of vegetable oils with monomers like 1-decene have shown promise as multifunctional lubricant additives, improving both the viscosity index and pour point. mdpi.com

The performance of these additives is directly linked to their chemical structure. The long alkyl chain from dodecene contributes to a high viscosity index, which means the oil's viscosity changes less with temperature. Chemical modifications aim to enhance this property while also improving oxidative stability and pour point (the lowest temperature at which the oil will flow).

| Modification Method | Resulting Product Class | Key Performance Improvement | Reference Context |

|---|---|---|---|

| Alkylation of Aromatics | Alkylnaphthalenes | Thermal stability, solvency | Olefins like dodecene are reacted with naphthalene. google.com |

| Oligomerization | Polyalphaolefins (PAOs) | High Viscosity Index (VI), low pour point | Commonly uses 1-olefins but applicable to isomers. google.com |

| Copolymerization | Olefin Copolymers (OCPs) | Viscosity Index Improver (VII), Pour Point Depressant | Copolymers of 1-decene show enhanced VI values. mdpi.com |

| Epoxidation/Esterification | Polyol Esters, Bio-lubricants | Biodegradability, lubricity | Method applied to vegetable oils containing similar alkene structures. mdpi.com |

Development of Novel Catalytic Systems Utilizing this compound Scaffolds (e.g., as Ligands in Organometallic Catalysis)

While this compound itself is a substrate for catalysis rather than a catalyst, its molecular framework—specifically its long, flexible dodecyl hydrocarbon chain—is highly valuable for designing and synthesizing ligands for organometallic catalysis. libretexts.org In homogeneous catalysis, the ligand bound to the metal center is crucial as it dictates the catalyst's activity, selectivity, and solubility. caltech.edu

The incorporation of a dodecyl group, derived from a precursor like this compound, onto a ligand scaffold serves several key purposes:

Solubility Tuning: Many organometallic reactions are conducted in nonpolar organic solvents. Attaching long alkyl chains like dodecyl to the ligand structure dramatically increases the catalyst's solubility in these media, ensuring the reaction remains in a single phase. This is critical for catalyst efficiency and recovery.

Steric Hindrance Control: The size and shape of the ligand create a "pocket" around the metal center. The bulky dodecyl group can be positioned to control how substrate molecules approach the metal, thereby influencing the selectivity of the reaction (e.g., regioselectivity or enantioselectivity). For example, in the polymerization of 1-hexene (B165129), group 4 metal complexes with [ONNO]-type bis(phenolate) ligands containing various alkyl groups are used, and the nature of these groups influences catalytic activity. acs.org

Electronic Property Modification: While primarily a steric contributor, the alkyl chain can have subtle electronic effects on the ligand, which in turn fine-tunes the electronic density at the metal center, impacting its reactivity.

A common strategy involves taking a known ligand core—such as a bipyridine, a phosphine (B1218219), a salen, or an N-heterocyclic carbene (NHC)—and functionalizing it with one or more dodecyl chains. For instance, a phenol (B47542) group that is part of a larger ligand structure could be alkylated using a dodecyl halide (which can be synthesized from this compound). This approach has been used to create conformationally constrained diamide (B1670390) ligands for metal extraction, where different alkyl groups (diisobutyl, dioctyl) are attached to an amide to modify extraction properties. rsc.org The dodecyl chain from this compound could be used similarly to create highly soluble ligands for catalytic applications.

| Ligand Core Type | Potential Modification | Function of Dodecyl Group | Target Catalytic Reaction (Example) |

|---|---|---|---|

| Phenolate / Salen-type | Alkylation of the phenolic ring | Enhance solubility in nonpolar solvents; steric bulk. acs.org | Olefin Polymerization acs.org |

| Phosphine (e.g., Triphenylphosphine) | Synthesis with alkylated phenyl rings | Modify cone angle; improve solubility. | Hydrogenation, Hydroformylation libretexts.org |

| N-Heterocyclic Carbene (NHC) | Alkylation of the imidazole (B134444) backbone | Steric shielding of the metal center; solubility. | Olefin Metathesis nobelprize.org |

| Bipyridine | Alkylation of the pyridine (B92270) rings | Increase lipophilicity for membrane or nonpolar phase catalysis. | Oxidative Carbonylation rsc.org |

Future Directions and Emerging Research Trends for Cis 4 Dodecene

Integration of Artificial Intelligence and Machine Learning in cis-4-Dodecene Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound, accelerating discovery and optimization processes that are traditionally time-consuming and resource-intensive. springernature.com

Reaction Prediction: ML models, including template-based and template-free approaches, are being developed to forecast the outcomes of chemical reactions with increasing accuracy. mi-6.co.jpijnc.ir For this compound, these tools could predict the products of novel oxidation, metathesis, or functionalization reactions, considering the specific stereochemistry of the cis-isomer. AI can analyze vast datasets of known reactions to identify patterns that human researchers might overlook, suggesting plausible reaction pathways and conditions. researchgate.netengineering.org.cn Graph neural networks (GNNs) are particularly well-suited for this, as they can process molecular structures and predict reaction metrics like yield and activation energies. ijnc.irresearchgate.net

Catalyst Discovery: Discovering efficient and selective catalysts is crucial for controlling reactions involving this compound, such as isomerization to other commercially valuable dodecene isomers or its conversion into specialty chemicals. AI and ML can dramatically speed up this process. springernature.comarxiv.org By training on large databases of catalyst structures and their performance, ML models can predict the efficacy of new potential catalysts without the need for extensive experimental screening. whiterose.ac.uk Techniques like deep learning, combined with geometric methods like Voronoi tessellation, are enhancing the ability of GNNs to model crystalline catalyst structures and predict their behavior with high fidelity. springernature.com Generative models, such as the Catalyst Generative Pretrained Transformer (CatGPT), can even propose entirely new catalyst structures for specific transformations like the hydrogenation or oxidation of this compound. researchgate.net

| AI/ML Application | Objective for this compound | Potential Impact | Relevant ML Models/Techniques |

|---|---|---|---|

| Reaction Outcome Prediction | Forecast products and yields for novel reactions of this compound. | Reduces experimental effort; guides synthetic planning. researchgate.net | Graph Neural Networks (GNNs), Transformers, Template-based models. mi-6.co.jpijnc.ir |

| Catalyst Design & Discovery | Identify optimal catalysts for isomerization, metathesis, or functionalization. | Accelerates development of more efficient and selective chemical processes. springernature.comwhiterose.ac.uk | Deep Learning, Generative Models (e.g., CatGPT), Reinforcement Learning. arxiv.orgresearchgate.net |

| Retrosynthesis Planning | Propose efficient synthesis routes starting from this compound. | Streamlines the synthesis of complex target molecules. researchgate.net | AI-driven search algorithms, single-step prediction models. engineering.org.cn |

| Property Prediction | Estimate physical, chemical, and thermodynamic properties. | Facilitates in-silico screening and process modeling. | Quantitative Structure-Property Relationship (QSPR) models. |

Sustainable Synthesis and Valorization Strategies for this compound from Renewable Resources

The chemical industry's shift towards a circular economy has spurred research into producing valuable compounds from renewable feedstocks. rsc.org The synthesis of olefins like this compound from biomass represents a key goal in reducing reliance on fossil fuels. acs.org

Bio-alkene Synthesis: One promising pathway involves the dehydration of bio-alcohols. Lignocellulosic biomass, such as wood waste or agricultural residues, can be processed through fermentation to produce bio-ethanol. acs.org This bio-ethanol can then be catalytically dehydrated to ethylene (B1197577), a primary building block. Subsequent oligomerization of ethylene can produce a mixture of longer-chain olefins, including dodecene isomers. acs.org Research efforts are focused on developing selective catalysts that can control the oligomerization process to favor specific isomers like this compound.

Valorization of Fatty Acids: Plant oils and algae are rich sources of triglycerides, which can be converted into fatty acid methyl esters (FAMEs). rsc.orgacs.org These FAMEs, such as methyl oleate, contain long carbon chains with double bonds. Through reactions like cross-metathesis with other bio-derived olefins (e.g., eugenol), these fatty acids can be transformed into a variety of specialty chemicals and olefin streams. acs.org Decarboxylation or other chemical transformations of C12 fatty acids derived from sources like coconut oil could also provide a direct route to dodecenes. acs.org

Biomass Balance Approach: Industrial strategies like the "biomass balance method" allow for the use of renewable feedstocks, such as bio-naphtha or biogas, in the initial stages of large-scale chemical production. ieabioenergy.com The bio-based content is then allocated to specific products, enabling the creation of certified "green" versions of chemicals like this compound without altering the existing industrial infrastructure.

| Renewable Feedstock | Key Intermediate | Primary Conversion Process | Relevance to this compound |

|---|---|---|---|

| Lignocellulosic Biomass (e.g., wood, straw) | Bio-ethanol | Fermentation, Dehydration | Source of ethylene for oligomerization to dodecenes. acs.org |

| Plant Oils (e.g., coconut, palm, soybean oil) | Fatty Acids / FAMEs | Transesterification, Metathesis, Decarboxylation | Direct C12 source or precursor for olefin synthesis. acs.orgacs.org |

| Algae | Lipids / Fatty Acids | Extraction, Chemical Conversion | A sustainable source for fatty acid-derived olefins. acs.org |

| Organic Waste | Biogas / Bio-naphtha | Anaerobic Digestion, Pyrolysis | Feedstock for existing chemical crackers via biomass balance. ieabioenergy.com |

Development of Advanced Analytical Techniques for Real-time Monitoring of this compound Reactions

To optimize reactions involving this compound, such as its synthesis, purification, or functionalization, it is essential to monitor the process in real-time. Advanced analytical techniques are emerging that provide immediate feedback on reaction kinetics, intermediate formation, and product distribution. beilstein-journals.org

In-line Spectroscopic Methods: Techniques like flow-based Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), particularly with probes like ReactIR, allow for non-destructive, substrate-specific analysis directly within a reaction vessel or flow reactor. beilstein-journals.org These methods can track the concentration of this compound and its conversion products over time, providing crucial kinetic data for process optimization. Raman spectroscopy is another powerful tool for in-line monitoring, capable of analyzing molecular vibrations and identifying different isomers. beilstein-journals.org

Advanced Chromatographic and Mass Spectrometric Techniques: The analysis of dodecene isomers produced during oligomerization is challenging due to their similar structures. acs.org Two-dimensional gas chromatography (GC×GC) coupled with a mass spectrometer (MS), especially with soft ionization techniques like photoionization (PI), offers superior separation and identification capabilities compared to conventional GC-MS. This method has been successfully used to distinguish and analyze complex mixtures of dodecene products. acs.org

Flow Chemistry Integration: The combination of flow chemistry with real-time analytics creates a powerful platform for high-throughput experimentation and rapid optimization. beilstein-journals.org Reactions involving this compound can be performed in microreactors, allowing for precise control over temperature, pressure, and residence time. The direct coupling of these reactors to analytical instruments like UV-Vis, MS, or NMR enables the generation of large datasets for kinetic modeling and mechanistic studies. beilstein-journals.orgscience.gov

| Technique | Type of Information Provided | Application for this compound | Advantages |

|---|---|---|---|

| Flow NMR / ReactIR (FTIR) | Real-time concentration of reactants, intermediates, and products. | Monitoring isomerization, hydrogenation, or functionalization reactions. beilstein-journals.org | Non-destructive, provides structural information. |

| Raman Spectroscopy | Molecular structure and bond vibrations. | In-line analysis of isomeric purity and reaction progress. beilstein-journals.org | Often requires no sample preparation; compatible with aqueous systems. |

| GC×GC-TOFMS | Detailed separation and identification of complex isomer mixtures. | Characterizing products from dodecene synthesis or isomerization. acs.org | Extremely high resolution and sensitivity. |

| Flow Reactor-MS Coupling | Rapid screening of reaction conditions and catalyst performance. | High-throughput optimization of reactions involving this compound. beilstein-journals.org | Fast analysis times, minimal sample consumption. |

Exploration of Novel Reactivity Patterns and Transformation Pathways for this compound

While much of the chemistry of simple alkenes is well-established, there remains significant potential for discovering novel reactivity patterns and transformations for specific isomers like this compound. The fixed cis-geometry of the double bond can be exploited to achieve unique stereochemical outcomes in complex reactions.

Advanced Cycloaddition Reactions: The stereochemistry of the dienophile is often critical in cycloaddition reactions. Research has shown that Z-dienes can undergo unexpected and highly selective reactions, such as Rh(I)-catalyzed intramolecular [4 + 3] cycloadditions, that are not observed with their E-isomer counterparts. pku.edu.cn This suggests that this compound could serve as a unique component in designing novel intramolecular or intermolecular cycloadditions to construct complex cyclic or bicyclic frameworks.

Stereospecific Functionalization: The development of new catalytic systems could enable highly stereospecific functionalization of the double bond in this compound. For example, enantioselective dihydroxylation, epoxidation, or aminohydroxylation reactions could lead to valuable chiral building blocks for the pharmaceutical or fine chemical industries. The cis-configuration provides a distinct steric and electronic environment that can be recognized by a chiral catalyst to induce high levels of stereocontrol.

Controlled Isomerization and Degradation: Understanding and controlling the transformation of this compound is also an area of active research. This includes developing catalysts for selective isomerization to other linear or branched dodecenes, which have different industrial applications. Furthermore, studying the decomposition pathways, such as those initiated by photolysis, can provide insights into the molecule's stability and potential for controlled degradation into smaller, valuable fragments. acs.org The McMurry reaction, a reductive coupling of carbonyl compounds, offers a synthetic route to specific alkene isomers and provides a platform for studying the mechanisms that govern cis/trans selectivity. redalyc.org

| Reaction Class | Description | Potential Product Type | Rationale/Supporting Evidence |

|---|---|---|---|

| Stereocontrolled Cycloadditions | Utilizing the cis-geometry to control the stereochemical outcome of [m+n] cycloadditions. | Complex polycyclic or heterocyclic scaffolds. | Precedent from unique reactivity of other Z-alkenes in catalyzed cycloadditions. pku.edu.cn |

| Enantioselective Functionalization | Catalytic addition of functional groups across the double bond with high stereocontrol. | Chiral diols, epoxides, amino alcohols. | General advancement in asymmetric catalysis applied to a specific stereoisomer. |

| Controlled Isomerization | Selective catalytic conversion of this compound to other specific dodecene isomers. | trans-4-Dodecene, 1-dodecene (B91753), branched C12 olefins. | Industrial need for specific olefin isomers from mixed feeds. acs.org |

| Novel Oxidative Cleavage | Breaking the C=C bond to form two smaller functionalized molecules. | Aldehydes, carboxylic acids (e.g., butyraldehyde, octanoic acid). | Alternative to ozonolysis using greener oxidation catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.